![molecular formula C₃₄H₃₄O₇ B1140113 [(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate CAS No. 313352-43-1](/img/structure/B1140113.png)

[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

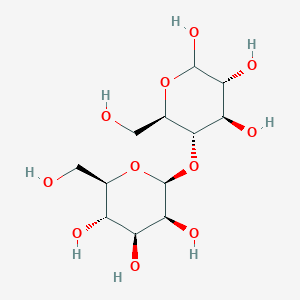

Vue d'ensemble

Description

The compound belongs to a class of chemically complex entities often explored for their unique structural and functional characteristics. Research in this area typically aims to elucidate the synthesis pathways, molecular structures, chemical reactivity, and various properties of such compounds.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including the use of catalysts and various reaction conditions to achieve the desired product. For example, tricyclic products have been synthesized from penicillin-derived compounds using ethyl diazoacetate in the presence of copper catalysts, showcasing a method that might be relevant for synthesizing structurally complex compounds (Mara et al., 1982).

Molecular Structure Analysis

The molecular structure of complex compounds is often determined using techniques such as X-ray crystallography. This method provides detailed insights into the atomic arrangement and molecular conformation, critical for understanding the compound's chemical behavior and interactions (Moser et al., 2005).

Chemical Reactions and Properties

Compounds like the one may participate in a range of chemical reactions, depending on their functional groups and molecular structure. Studies often explore these reactions under various conditions to uncover potential applications or further modifications of the compound.

Physical Properties Analysis

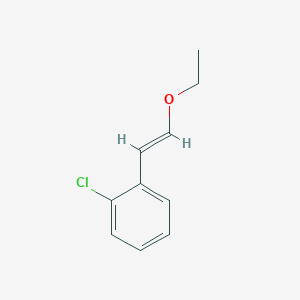

The physical properties, including melting points, solubility, and phase behavior, are essential for understanding a compound's suitability for different applications. For example, liquid-crystal compounds have been synthesized and analyzed for their mesomorphic behaviors, indicating their potential in material science applications (Haramoto et al., 1990).

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Precursors

"Methyl-2-formyl benzoate" is recognized for its versatility as a bioactive precursor in the synthesis of compounds with a range of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as an excellent precursor for the development of new bioactive molecules, indicating that similar compounds, such as "[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate," could also find applications in the synthesis of medically relevant products (Farooq & Ngaini, 2019).

Biodegradable Polymers and Environmental Applications

Polyhydroxyalkanoates (PHAs) are discussed for their biodegradable and biocompatible properties, suggesting that structurally related compounds might also contribute to environmentally friendly material science applications. PHAs are synthesized through bacterial processes and have found uses in medical applications due to their renewable nature and good material properties (Amara, 2010). This implies that derivatives or related compounds could also be explored for their biodegradability and potential in sustainable material science.

Advanced Oxidation Processes

The study on the degradation of acetaminophen by advanced oxidation processes (AOPs) demonstrates the importance of understanding the reactivity of various compounds within aquatic environments, leading to the generation of different by-products with varying levels of biotoxicity (Qutob et al., 2022). This research indicates the potential for investigating "[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate" within similar contexts, particularly in understanding its environmental fate, degradation pathways, and impact on aquatic toxicity.

Minor Groove Binders in DNA Interaction Studies

Compounds such as Hoechst 33258, which bind to the minor groove of DNA, are essential tools in molecular biology for chromosome and nuclear staining. These compounds' interaction with DNA aids in understanding genetic organization and function, suggesting that structurally complex molecules, including "[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate," could offer unique insights into DNA-binding behaviors and applications in genomic studies (Issar & Kakkar, 2013).

Propriétés

IUPAC Name |

[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O7/c35-30-29(24-39-33(36)28-19-11-4-12-20-28)41-34(40-23-27-17-9-3-10-18-27)32(38-22-26-15-7-2-8-16-26)31(30)37-21-25-13-5-1-6-14-25/h1-20,29-32,34-35H,21-24H2/t29?,30-,31-,32?,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSUAHOWIOAMNA-VAWPCDRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@H](C(O[C@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676214 |

Source

|

| Record name | Benzyl 6-O-benzoyl-2,3-di-O-benzyl-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside | |

CAS RN |

313352-43-1 |

Source

|

| Record name | Benzyl 6-O-benzoyl-2,3-di-O-benzyl-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)